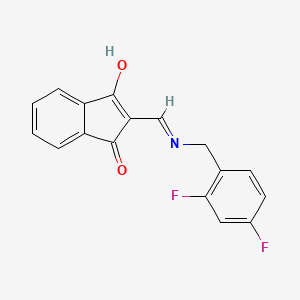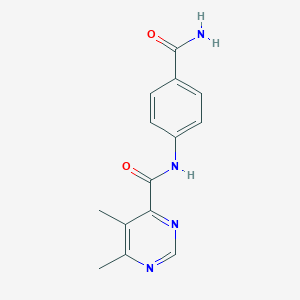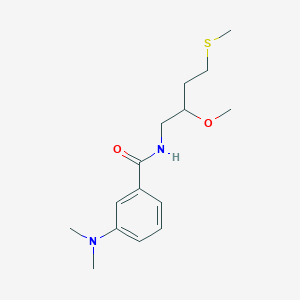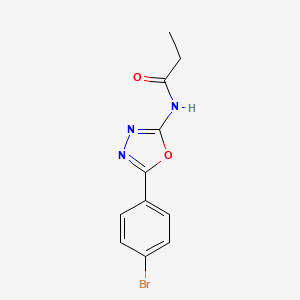
2-((((2,4-Difluorophenyl)methyl)amino)methylene)indane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-((((2,4-Difluorophenyl)methyl)amino)methylene)indane-1,3-dione:
Pharmaceutical Development
2-((((2,4-Difluorophenyl)methyl)amino)methylene)indane-1,3-dione has shown potential in pharmaceutical research, particularly in the development of new drugs. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for the treatment of diseases such as cancer, inflammation, and neurological disorders . Researchers are exploring its efficacy and safety profiles through preclinical and clinical studies.
Anticancer Research
This compound has been investigated for its anticancer properties. Studies have demonstrated its ability to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and interfering with cell proliferation pathways . Its effectiveness against different types of cancer cells, including breast, lung, and colon cancer, is being evaluated to develop targeted cancer therapies.
Anti-inflammatory Agents
Research has indicated that 2-((((2,4-Difluorophenyl)methyl)amino)methylene)indane-1,3-dione possesses anti-inflammatory properties. It can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines . This makes it a promising candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Neuroprotective Effects
The compound is also being studied for its neuroprotective effects. It has shown potential in protecting neurons from oxidative stress and neuroinflammation, which are common features of neurodegenerative diseases like Alzheimer’s and Parkinson’s . Researchers are investigating its mechanisms of action and therapeutic potential in animal models of these diseases.
Antimicrobial Activity
2-((((2,4-Difluorophenyl)methyl)amino)methylene)indane-1,3-dione has demonstrated antimicrobial activity against a range of bacterial and fungal pathogens . Its ability to disrupt microbial cell membranes and inhibit essential enzymes makes it a potential candidate for the development of new antimicrobial agents, especially in the face of rising antibiotic resistance.
Enzyme Inhibition Studies
This compound has been utilized in enzyme inhibition studies to understand its interaction with various enzymes involved in metabolic and signaling pathways . By inhibiting specific enzymes, it can modulate biochemical processes, providing insights into disease mechanisms and potential therapeutic targets.
Chemical Biology Research
In chemical biology, 2-((((2,4-Difluorophenyl)methyl)amino)methylene)indane-1,3-dione is used as a tool compound to study biological systems . Its ability to bind to specific proteins and alter their function helps researchers dissect complex biological pathways and identify new drug targets.
Material Science Applications
Beyond biological research, this compound is being explored for its applications in material science. Its unique chemical properties make it suitable for the development of novel materials with specific functionalities, such as sensors, catalysts, and electronic devices . Researchers are investigating its potential to enhance the performance and durability of these materials.
properties
IUPAC Name |
2-[(2,4-difluorophenyl)methyliminomethyl]-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2NO2/c18-11-6-5-10(15(19)7-11)8-20-9-14-16(21)12-3-1-2-4-13(12)17(14)22/h1-7,9,21H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCISGNBFFRXIJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NCC3=C(C=C(C=C3)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((((2,4-Difluorophenyl)methyl)amino)methylene)indane-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pyrrolidine-2-carboxamide](/img/structure/B2469449.png)
![5-chloro-2-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2469450.png)


![N-(3-acetylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2469454.png)

![N-[(2-chlorophenyl)methyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2469457.png)


![Methyl 5-[[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]furan-2-carboxylate](/img/structure/B2469466.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide](/img/structure/B2469468.png)
![2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B2469469.png)
![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(1-phenylethyl)acetamide](/img/structure/B2469470.png)